molecular formula C12H8N2O6S B074916 Bis(3-nitrophenyl)sulfone CAS No. 1228-53-1

Bis(3-nitrophenyl)sulfone

Cat. No. B074916
CAS RN: 1228-53-1
M. Wt: 308.27 g/mol
InChI Key: AKAXCFAQCKRJOT-UHFFFAOYSA-N
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Description

Bis(3-nitrophenyl)sulfone is a chemical compound that has been studied for its unique structural and chemical properties. The research on this compound spans various aspects, including synthesis methods, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of compounds related to Bis(3-nitrophenyl)sulfone often involves complex chemical reactions. For instance, the synthesis of nitro-substituted aromatic polysulfide from bis(4-chloro-3-nitrophenyl) sulfone and sodium sulfide through displacement polymerization demonstrates the intricate processes involved in creating such compounds (Dutta, 2000).

Molecular Structure Analysis

The molecular structure of Bis(3-nitrophenyl)sulfone and similar compounds is characterized by significant electron delocalization, which influences bond lengths and angles. This is evident in compounds like bis((trifluoromethyl)sulfonyl)amine, where electron delocalization results in noticeable shortening of S-N bonds (Haas et al., 1996).

Chemical Reactions and Properties

Bis(3-nitrophenyl)sulfone derivatives exhibit a range of chemical reactions, often utilized in organic synthesis. For example, the use of 3,5-bis(trifluoromethyl)phenyl sulfones in the Julia-Kocienski olefination reaction demonstrates the versatility of such compounds in chemical synthesis (Alonso et al., 2005).

Physical Properties Analysis

The physical properties of Bis(3-nitrophenyl)sulfone derivatives can vary depending on their molecular structure and synthesis method. For instance, certain polysulfides synthesized from similar compounds demonstrate solubility in aprotic solvents and exhibit specific thermal properties (Dutta, 2000).

Chemical Properties Analysis

Chemically, Bis(3-nitrophenyl)sulfone and its derivatives are characterized by their reactivity and stability under various conditions. For example, the stability of metalated bis(trifluoromethyl)phenyl sulfones under different reaction conditions highlights the chemical robustness of these compounds (Alonso et al., 2005).

Scientific Research Applications

Sulfones are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials . They have found various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers .

The sulfone group can be employed as a temporary modulator of chemical reactivity . Therefore a variety of different transformations are feasible with this functional group, leading to the description of sulfones as 'chemical chameleons’ .

Polysulfones (PSs) are a class of condensation heterochain polymers containing sulfonic groups (‒SO2‒) in the main chain . The most widely practically applied aromatic polysulfones, the thermal resistance and high strength properties of which in a wide range of temperatures (–50…+220°C) allow classifying them as polymers of high-performance assignment .

As for “Bis(3-nitrophenyl)sulfone”, it is an important diphenyl sulfone derivative . The asymmetric unit of the title compound contains one half-molecule; a mirror plane passes through the SO2 group . The dihedral angle between the two symmetry-related benzene rings is 40.10 (13)° .

  • Sulfonation of Nitrobenzene

    • Field: Organic Chemistry
    • Application: Sulfonation of nitrobenzene using SO3 as the sulfonating agent in a microreactor .
    • Method: The effects of molar ratio of reactants, reaction temperature and liquid hourly space velocity (LHSV) on the reaction performance were experimentally studied under solvent-free conditions .
    • Results: Under optimized reaction conditions, 94% conversion of nitrobenzene (NB) and 88% yield of meta-nitrobenzenesulfonic acid (m-NBSA) was obtained even when the residence time was less than 2 s .
  • Synthesis of Sulfones

    • Field: Organic Synthesis
    • Application: Sulfones are versatile intermediates in organic synthesis and important building blocks in the construction of biological active molecules or functional materials .
    • Method: Various methods are used for the synthesis of sulfones, including oxidation of sulfides, aromatic sulfonylation, alkylation/arylation of sulfinates, addition to alkenes and alkynes, and others .
    • Results: Sulfones have been employed as versatile intermediates for the preparation of various product classes .
  • X-ray Structures of Sulfones

    • Field: Crystallography
    • Application: Studying the X-ray structures of sulfones, including "Bis(3-nitrophenyl)sulfone" .
    • Method: X-ray crystallography is used to determine the solid state packing of sulfone compounds .
    • Results: Most of the sulfone compounds display intermolecular soft hydrogen bonding interactions which influence their solid state packing .
  • Polysulfones

    • Field: Material Science
    • Application: Polysulfones (PSs) are a class of condensation heterochain polymers containing sulfonic groups (‒SO2‒) in the main chain . They are used in high-performance applications due to their thermal resistance and high strength properties in a wide range of temperatures (–50…+220°C) .
    • Method: Polysulfones are synthesized by various methods, including polyesterification of bis(4-chloro-3-nitrophenyl) sulfone with dibasic phenols containing mesogenic groups .
    • Results: The resulting polysulfones have found applications in machine engineering, electronics, aviation, robotics, medicine, and other high-technology areas .
  • Inhibition Studies

    • Field: Biochemistry
    • Application: Bis(3-nitrophenyl)sulfone and similar compounds can be used in inhibition studies .
    • Method: The compound is introduced to a biological system, and its effects on the system’s processes are observed .
    • Results: Inhibition occurs in the micromolar concentration range; the bifunctional compounds are stronger inhibitors .

Safety And Hazards

While specific safety and hazard information for “Bis(3-nitrophenyl)sulfone” was not found in the search results, it’s important to handle all chemical substances with care and appropriate protective measures. For instance, a related compound, Bis(4-fluoro-3-nitrophenyl) sulfone, is classified as an irritant and specific measures are recommended for handling it .

Future Directions

The future directions for “Bis(3-nitrophenyl)sulfone” could involve further exploration of its synthesis methods, chemical properties, and potential applications. As with all chemical compounds, ongoing research is crucial for discovering new properties and uses .

properties

IUPAC Name

1-nitro-3-(3-nitrophenyl)sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O6S/c15-13(16)9-3-1-5-11(7-9)21(19,20)12-6-2-4-10(8-12)14(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAXCFAQCKRJOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061634
Record name Benzene, 1,1'-sulfonylbis[3-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24791860
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Bis(3-nitrophenyl)sulfone

CAS RN

1228-53-1
Record name 1,1′-Sulfonylbis[3-nitrobenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,1'-sulfonylbis(3-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(3-nitrophenyl)sulfone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20608
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Record name Benzene, 1,1'-sulfonylbis[3-nitro-
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Record name Benzene, 1,1'-sulfonylbis[3-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(3-nitrophenyl) sulphone
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
W Yao, FS Li, DS Yu, MJ Liu, JN Zhu - … Crystallographica Section E …, 2008 - scripts.iucr.org
The asymmetric unit of the title compound, C12H8N2O6S, an important diphenyl sulfone derivative, contains one half-molecule; a mirror plane passes through the SO2 group. The …
Number of citations: 1 scripts.iucr.org
WF Hart, ME McGreal - Journal of Medicinal Chemistry, 1965 - ACS Publications
As part of a systematic study of the chemistry of bis (4-chloro-3-nitrophenyl) sulfone a group of bis (4-alkoxy-and 4-aryloxy-3-nitrophenyl) sulfones (Table I) and some corresponding 3-…
Number of citations: 1 pubs.acs.org
SP Hiremath, S Siddappa - Journal of Medicinal Chemistry, 1965 - ACS Publications
Bis [3-nitro-4-(4-nitrophenoxy) phenyl] Sulfone.—Sodium p-nitrophenoxide was prepared by dissolving 10 g.(0.25 mole) of NaOH in 10 ml. of water and 75 ml. of alcohol. The solvent …
Number of citations: 7 pubs.acs.org
Y Chen, Y Su, F Jiao, G Chen - RSC advances, 2012 - pubs.rsc.org
A simple and efficient method for the sulfonation of nitrobenzene using SO3 as the sulfonating agent in a microreactor was developed and conducted in this work. The reaction enthalpy …
Number of citations: 30 pubs.rsc.org
C Cagniant - Complexation Chromatography, 2020 - taylorfrancis.com
This chapter focuses on the main practical developments of chromatographic separations and identifications based on the formation of donor-acceptor complexes. Important classes of …
Number of citations: 1 www.taylorfrancis.com
G Felix - Complexation Chromatography, 2020 - books.google.com
Donor-acceptor complex chromatography plays an important role in chromatogra-phy methods. The various types of packings used are numerous. For clarity, we report here only on …
Number of citations: 3 books.google.com
D Cagniant - Complexation Chromatography, 2020 - books.google.com
1. INTRODUCTION The theoretical aspects of charge-transfer complexation (CTC) applied to chromatography were presented in Chapter 1. The main practical developments of …
Number of citations: 0 books.google.com

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